molecular formula C7H7NO3 B1267078 2-Hydroxy-6-methylisonicotinic acid CAS No. 86454-13-9

2-Hydroxy-6-methylisonicotinic acid

Cat. No.: B1267078
CAS No.: 86454-13-9
M. Wt: 153.14 g/mol
InChI Key: NQXYVTIQDNOHFM-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylisonicotinic acid: is an organic compound with the molecular formula C7H7NO3. It is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group at the second position and a methyl group at the sixth position on the pyridine ring.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-6-methylisonicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, it has been found to inhibit the activity of certain enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over prolonged periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells. The compound’s interaction with cofactors, such as NADPH, also plays a crucial role in its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with key enzymes and proteins involved in oxidative stress responses. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylisonicotinic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-Hydroxyisonicotinic acid: Lacks the methyl group at the sixth position.

    6-Methylisonicotinic acid: Lacks the hydroxyl group at the second position.

    2-Hydroxy-6-methylpyridine: Lacks the carboxylic acid group.

Properties

IUPAC Name

2-methyl-6-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)3-6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXYVTIQDNOHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298638
Record name 2-Hydroxy-6-methylisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86454-13-9
Record name 86454-13-9
Source DTP/NCI
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Record name 2-Hydroxy-6-methylisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 2-hydroxy-6-methylisonicotinic acid in the formation of the Cadmium(II) complex?

A1: In the studied Cadmium(II) complex, Hminic acts as a bridging ligand. The research paper states that "two Cd(II) atoms are joined by a pair of μ2-hydroxyl oxygen atoms giving rise to a dinuclear Cd(II) unit which is bridged by Hminic linkers to form a 1D ladder-like polymer chain." [] This bridging behavior of Hminic is crucial for constructing the final 3D supramolecular architecture of the complex through hydrogen bonds and φφ interactions.

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